

Commercial Suppliers and Technical Guide for 1-(3-Fluorophenyl)ethanol

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanol

Cat. No.: B1295094

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(3-Fluorophenyl)ethanol**, a key chiral building block in pharmaceutical synthesis. This document outlines its commercial availability, physicochemical properties, and its role in the development of active pharmaceutical ingredients (APIs).

Commercial Availability

1-(3-Fluorophenyl)ethanol is readily available from several commercial suppliers catering to the research and pharmaceutical industries. Key suppliers include:

- Sigma-Aldrich (Merck): A major global supplier of chemicals for research and development, offering **1-(3-Fluorophenyl)ethanol** in various quantities.
- Thermo Scientific Chemicals: Provides this compound, often with detailed specifications and certificates of analysis available upon request.[\[1\]](#)[\[2\]](#)
- BLD Pharm: A supplier of a wide range of pharmaceutical intermediates, including **1-(3-Fluorophenyl)ethanol**.[\[3\]](#)
- Apollo Scientific: Offers the chiral (S)-enantiomer of **1-(3-Fluorophenyl)ethanol** with detailed purity analysis.[\[4\]](#)

- Guidechem: A platform listing multiple suppliers of **1-(3-Fluorophenyl)ethanol**, providing a broad sourcing base.[5]
- P212121 Store: A specialized supplier of chemical compounds for research purposes.[6]

Physicochemical and Quality Specifications

The following tables summarize the typical physical and chemical properties of **1-(3-Fluorophenyl)ethanol**, as well as representative purity specifications based on commercially available data.

Table 1: Physicochemical Properties of **1-(3-Fluorophenyl)ethanol**

Property	Value	Reference
CAS Number	402-63-1	[5][6][7]
Molecular Formula	C ₈ H ₉ FO	[5]
Molecular Weight	140.16 g/mol	[6][7]
Appearance	Clear, colorless to pale yellow liquid	[4][5]
Boiling Point	104-106 °C at 20 mmHg	[6]
Density	~1.12 g/cm ³	[5]
Refractive Index	~1.500-1.505 @ 20°C	[1]
Flash Point	93 °C (199 °F)	[6]

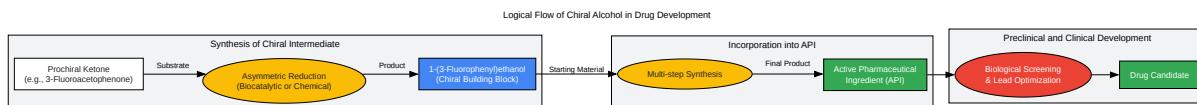
Table 2: Representative Certificate of Analysis Data for (S)-**1-(3-Fluorophenyl)ethanol**

Test	Specification	Result
Purity (by GC)	≥98.0%	99%
Chiral Purity (ee)	≥97.0%	98%
Appearance	Clear liquid	Conforms

Note: Data is representative and based on a Certificate of Analysis from Apollo Scientific for the (S)-enantiomer.^[4] Specifications from other suppliers may vary.

Role in Pharmaceutical Synthesis and Drug Development

Chiral alcohols, such as **1-(3-Fluorophenyl)ethanol**, are critical intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients.^{[8][9][10]} The stereochemistry of a drug is often paramount to its efficacy and safety, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. The asymmetric synthesis of drug candidates frequently employs chiral building blocks like **1-(3-Fluorophenyl)ethanol** to introduce a specific stereocenter.



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Role of **1-(3-Fluorophenyl)ethanol** in Drug Development

Experimental Protocol: Asymmetric Synthesis

The following is an exemplary experimental protocol for the asymmetric synthesis of (R)-**1-(3-Fluorophenyl)ethanol**, adapted from a procedure for a structurally similar compound.^[11] This biocatalytic method utilizes a recombinant *E. coli* strain expressing a carbonyl reductase.

Materials:

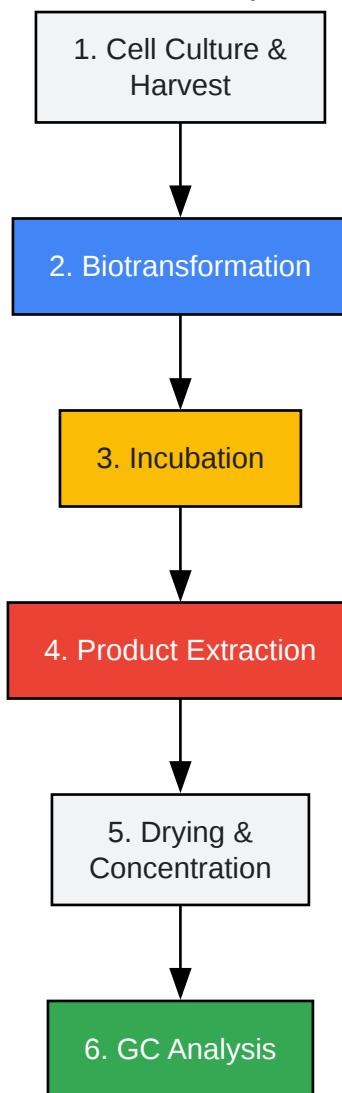
- 3'-Fluoroacetophenone
- Recombinant *E. coli* cells expressing a suitable carbonyl reductase

- Phosphate buffer (pH 7.0)
- Isopropanol (co-substrate for cofactor regeneration)
- Ethyl acetate
- Anhydrous sodium sulfate
- Shaking incubator
- Centrifuge
- Gas chromatograph with a chiral column (e.g., Chirasil-DEX CB)

Procedure:

- **Cell Culture and Harvest:** Cultivate the recombinant *E. coli* strain under appropriate conditions to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer.
- **Biotransformation:** In a sterile flask, prepare a reaction mixture containing the phosphate buffer, a specific concentration of the harvested cells (e.g., 10-20 g/L dry cell weight), 3'-fluoroacetophenone (e.g., 50-100 mM), and a co-substrate such as isopropanol (e.g., 5-10% v/v).
- **Incubation:** Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for a specified duration (e.g., 12-24 hours).
- **Extraction:** After the reaction is complete, extract the product from the aqueous phase by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic layer. Repeat the extraction process to maximize product recovery.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude **(R)-1-(3-Fluorophenyl)ethanol**.
- **Analysis:** Determine the conversion and enantiomeric excess of the product using gas chromatography with a chiral column.

Experimental Workflow for Asymmetric Synthesis

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